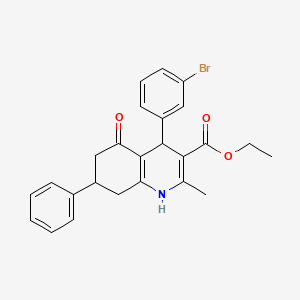
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. It is involved in the regulation of a variety of physiological processes, including appetite, pain sensation, mood, and memory.
Mécanisme D'action
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide acts as a competitive antagonist of the CB1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling, which can have various physiological effects depending on the specific process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific process being studied. For example, in studies of food intake and energy balance, this compound has been shown to decrease food intake and body weight gain in rodents. In studies of pain sensation, this compound has been shown to decrease pain sensitivity in models of neuropathic pain. In studies of mood, this compound has been shown to have anxiolytic and antidepressant effects in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors or signaling pathways. One limitation of using this compound is its relatively low potency compared to other CB1 receptor antagonists. This can require the use of higher concentrations of the compound in experiments, which can lead to non-specific effects.
Orientations Futures
There are several potential future directions for research involving 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide. One area of interest is the role of the CB1 receptor in the regulation of inflammation and immune function. This compound has been shown to have anti-inflammatory effects in models of inflammation, suggesting that CB1 receptor antagonism may be a potential therapeutic strategy for inflammatory diseases. Another area of interest is the role of the CB1 receptor in the regulation of cardiovascular function. This compound has been shown to have vasodilatory effects in models of hypertension, suggesting that CB1 receptor antagonism may be a potential therapeutic strategy for cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with isobutanol in the presence of a base to form the corresponding ester. This ester is then reacted with 1-isopropyl-4-piperidone to form the amide. Finally, the amide is treated with hydrochloric acid to form the hydrochloride salt of this compound.
Applications De Recherche Scientifique
3-isobutoxy-N-(1-isopropyl-4-piperidinyl)benzamide has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes. For example, it has been used to investigate the role of the CB1 receptor in the regulation of food intake and energy balance. It has also been used to study the effects of CB1 receptor antagonism on pain sensation and mood.
Propriétés
IUPAC Name |
3-(2-methylpropoxy)-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)13-23-18-7-5-6-16(12-18)19(22)20-17-8-10-21(11-9-17)15(3)4/h5-7,12,14-15,17H,8-11,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNFVYOGBESOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)



